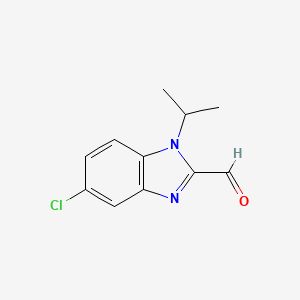
5-chloro-1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a chlorine atom, a propan-2-yl (or isopropyl) group, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzimidazole ring, a type of fused aromatic ring system. The chlorine atom, isopropyl group, and carbaldehyde group would be attached to this ring at specific positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific experimental data for “this compound”, it’s difficult to provide an analysis of its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Oxidation and Structural Studies
Research indicates that derivatives similar to "5-chloro-1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde" undergo oxidation reactions that yield corresponding carboxylic acids or undergo decarboxylation and further decomposition under specific conditions. These reactions are critical in understanding the stability and reactivity of such compounds, which can be pivotal in designing new materials or synthetic pathways (Aleksandrov et al., 2011).
Catalytic and Antioxidant Properties
The compound has been explored for its catalytic synthesis potential, where novel chalcone derivatives with potent antioxidant properties were synthesized using related structures. Such studies highlight the compound's relevance in developing new antioxidants, which are crucial in combating oxidative stress-related diseases (Prabakaran et al., 2021).
Ligand Chemistry and Coordination Reactions
In the realm of coordination chemistry, derivatives of "this compound" have been investigated for their ability to form complexes with metal ions. Such complexes have a variety of applications, ranging from catalysis to materials science, highlighting the compound's versatility in forming functional molecular architectures (Mojumdar et al., 2009).
Antimicrobial and Antiviral Research
There is also interest in the antimicrobial and antiviral potential of compounds derived from "this compound." Research in this area contributes to the ongoing search for new therapeutic agents capable of addressing resistant strains of bacteria and viruses, underscoring the compound's potential in medicinal chemistry (Yar et al., 2009).
Photophysical Properties and Chemosensors
Further studies have explored the photophysical properties of related compounds, aiming to develop new chemosensors for metal cations. Such sensors have applications in environmental monitoring, analytical chemistry, and biochemistry, demonstrating the compound's utility in developing sensitive and selective detection methods (Dubonosov et al., 2008).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information on whether “5-chloro-1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde” has any biological activity, it’s challenging to discuss its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on “5-chloro-1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde”, it’s challenging to provide a detailed analysis of its safety and hazards .
Zukünftige Richtungen
The future directions for research on “5-chloro-1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde” would likely depend on its potential applications. For example, if it were found to have biological activity, it could be studied as a potential drug molecule. Alternatively, if it had interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Eigenschaften
IUPAC Name |
5-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHINGTRFBGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749931-54-2 |
Source


|
| Record name | 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)
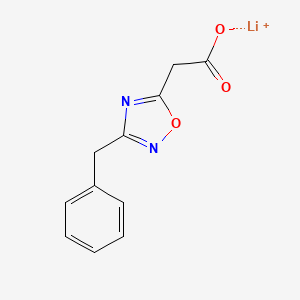
![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2555630.png)
![1-[(3,4-Dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)pyrazole](/img/structure/B2555633.png)
![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)
![2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2555635.png)


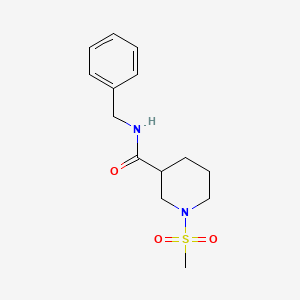
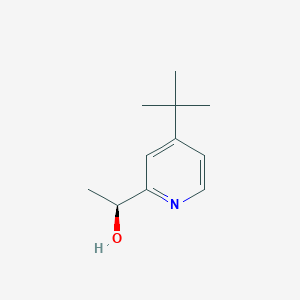

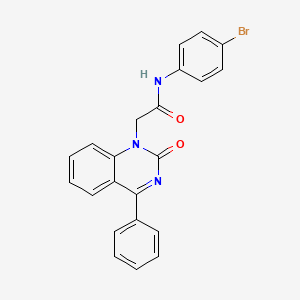
![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)